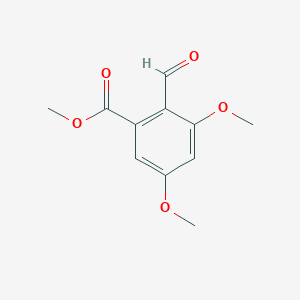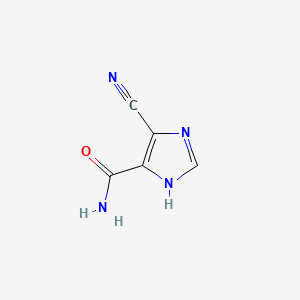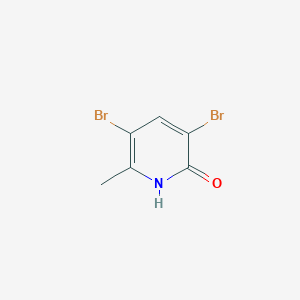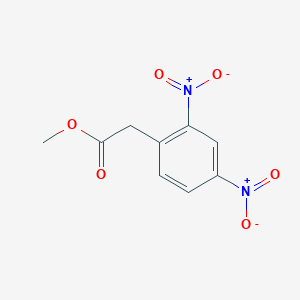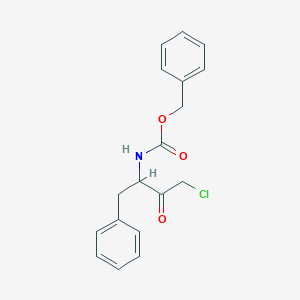
Naranja de Xilenol tetrasódica
Descripción general
Descripción
Xylenol Orange tetrasodium: is an organic reagent widely used as an indicator in metal titrations. It is known for its ability to change color from red to yellow at the endpoint of a titration. The compound is a tetrasodium salt of xylenol orange, which is a complexometric indicator used in various analytical chemistry applications .
Aplicaciones Científicas De Investigación
Chemistry: Xylenol Orange tetrasodium is used as a complexometric indicator in the titration of metal ions. It is also used in spectrophotometric assays to detect and quantify metal ions in various samples .
Biology: In biological research, Xylenol Orange tetrasodium is used as a vital stain to study calcification in bone development, injury, and repair. It is also used in the fluorescent histochemical detection of alkaline phosphatase .
Medicine: The compound is used in diagnostic assays to detect and quantify metal ions in biological samples. It is also used in the preparation of ferrous benzoic xylenol orange gels for studying the effects of magnetic resonance imaging parameters on image quality .
Industry: Xylenol Orange tetrasodium is used in various industrial applications, including the manufacturing of diagnostic assays and the detection of metal ions in environmental samples .
Mecanismo De Acción
Target of Action
Xylenol Orange Tetrasodium primarily targets metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury . These metal ions play crucial roles in various biological processes, and their detection and quantification are essential in many biochemical assays .
Mode of Action
Xylenol Orange Tetrasodium interacts with its targets (metal ions) through complexing and chelating properties . It forms a complex with the metal ions, changing its color and allowing for spectrophotometric detection .
Biochemical Pathways
Instead, it serves as an indicator in the spectrophotometric detection and assay of these metal ions . The detection of these ions can provide insights into various biochemical pathways where these ions are involved.
Result of Action
The primary result of Xylenol Orange Tetrasodium’s action is the formation of a colored complex with metal ions, which can be measured spectrophotometrically . This allows for the detection and quantification of these ions in various biological and experimental contexts .
Action Environment
The action, efficacy, and stability of Xylenol Orange Tetrasodium can be influenced by various environmental factors. For instance, it is used as an indicator in metal titrations, where it appears red in the titrand and becomes yellow once it reaches its endpoint . The exact color change can be influenced by the pH and the presence of other ions in the solution . Furthermore, it should be stored at room temperature, away from moisture, to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Xylenol Orange tetrasodium plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the fluorescent histochemical detection of alkaline phosphatase . The nature of these interactions often involves the chelation of metal ions, which can alter the activity of the enzymes or proteins involved.
Cellular Effects
Xylenol Orange tetrasodium affects various types of cells and cellular processes. It has been used as a vital stain to study calcification in bone development, injury, and repair . This compound influences cell function by interacting with metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium ions can affect cellular processes that rely on calcium signaling.
Molecular Mechanism
The mechanism of action of Xylenol Orange tetrasodium involves its ability to bind with metal ions. This binding can inhibit or activate enzymes, depending on the specific metal ion and enzyme involved. For instance, the formation of complexes with iron ions has been used to detect iron in solutions . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xylenol Orange tetrasodium can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under typical laboratory conditions, but its effectiveness can decrease over time due to degradation . Long-term studies in vitro and in vivo have observed consistent staining and detection capabilities, although the intensity may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of Xylenol Orange tetrasodium vary with different dosages in animal models. At low doses, it effectively stains and detects metal ions without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration is required to achieve effective staining without adverse effects.
Metabolic Pathways
Xylenol Orange tetrasodium is involved in metabolic pathways that include interactions with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by chelating metal ions that are essential for enzyme activity. For example, its interaction with iron ions can influence the metabolism of iron-dependent enzymes .
Transport and Distribution
Within cells and tissues, Xylenol Orange tetrasodium is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, its binding to calcium ions can facilitate its transport to areas of high calcium concentration, such as bone tissue .
Subcellular Localization
The subcellular localization of Xylenol Orange tetrasodium is influenced by its interactions with metal ions and binding proteins. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in bone tissue is facilitated by its interaction with calcium ions, which are abundant in bone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xylenol Orange tetrasodium is synthesized by reacting xylenol orange with sodium hydroxide. The reaction involves the neutralization of xylenol orange with sodium hydroxide to form the tetrasodium salt. The reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, the production of Xylenol Orange tetrasodium involves the large-scale neutralization of xylenol orange with sodium hydroxide. The process is optimized to ensure high purity and yield. The product is then filtered, dried, and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions: Xylenol Orange tetrasodium primarily undergoes complexation reactions with metal ions. It forms stable complexes with various metal ions, which is the basis for its use as an indicator in metal titrations .
Common Reagents and Conditions:
Reagents: Metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury.
Conditions: The reactions are typically carried out in aqueous solutions at a pH range of 6.4 to 10.4.
Major Products: The major products of these reactions are the metal-xylenol orange complexes, which exhibit distinct color changes that are used to indicate the endpoint of titrations .
Comparación Con Compuestos Similares
Eriochrome Black T: Another complexometric indicator used in metal titrations.
Calmagite: Used as an indicator in the titration of calcium and magnesium ions.
Murexide: Used as an indicator in the titration of calcium, copper, and nickel ions.
Uniqueness: Xylenol Orange tetrasodium is unique due to its high sensitivity and specificity for a wide range of metal ions. It also has a distinct color change from red to yellow, which makes it easy to detect the endpoint of titrations. Additionally, its fluorescent properties make it useful in various spectrophotometric and histochemical applications .
Propiedades
Número CAS |
3618-43-7 |
|---|---|
Fórmula molecular |
C31H32N2NaO13S |
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41); |
Clave InChI |
BNUSJMLSIYZYPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na] |
Key on ui other cas no. |
3618-43-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Xylenol Orange Tetrasodium in Magnetic Resonance Imaging (MRI)?
A1: Xylenol Orange Tetrasodium has proven useful in creating tissue-equivalent materials for optimizing MRI pulse sequences. [] Researchers incorporated the compound into a gel, alongside other components like gelatin and ferrous ammonium sulfate. This gel, irradiated to varying degrees, mimicked different tissue properties. By analyzing the contrast-to-noise ratio of the gel under different MRI pulse sequences (like conventional spin echo and fast spin echo), researchers can refine imaging protocols for enhanced contrast in various tissues. [] This research highlights the role of Xylenol Orange Tetrasodium in advancing MRI technology and improving diagnostic imaging capabilities.
Q2: How is Xylenol Orange Tetrasodium used to study reaction kinetics in the presence of surfactants?
A2: Xylenol Orange Tetrasodium serves as a model compound for investigating oxidation reactions in micellar environments. [] One study explored its oxidation by hydrogen peroxide in the presence of a cationic surfactant, N-dodecylpyridinium chloride. [] By monitoring the reaction kinetics under various conditions (temperature, pH, concentration), researchers gain insights into how surfactants influence reaction mechanisms and rates. This knowledge is valuable for understanding and optimizing chemical reactions in systems where surfactants play a crucial role.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)
![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)
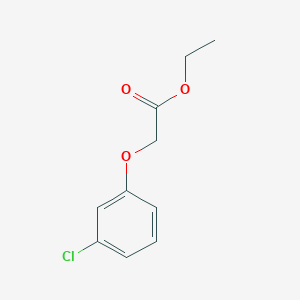
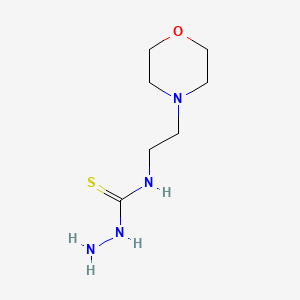

![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)

